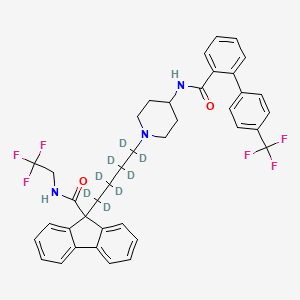
Lomitapide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lomitapide-d8 is a deuterated form of lomitapide, a microsomal triglyceride transfer protein inhibitor. It is primarily used as an internal standard for the quantification of lomitapide in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Lomitapide itself is used to lower cholesterol levels in patients with homozygous familial hypercholesterolemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide-d8 involves the incorporation of deuterium atoms into the lomitapide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach involves the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran, followed by chlorination with oxalyl chloride to form an acid chloride compound. This is then amidated with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with additional steps to ensure high purity and acceptable levels of impurities. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Lomitapide-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .
Aplicaciones Científicas De Investigación
Lomitapide-d8 is widely used in scientific research for various applications, including:
Mecanismo De Acción
Lomitapide-d8, being an isotopically labeled form of lomitapide, shares the same mechanism of action. Lomitapide inhibits the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Mipomersen: Another lipid-lowering agent used to treat homozygous familial hypercholesterolemia. It works by inhibiting the synthesis of apolipoprotein B-100.
Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased clearance of low-density lipoprotein cholesterol.
Alirocumab: Similar to evolocumab, it is a PCSK9 inhibitor used to lower cholesterol levels.
Uniqueness of Lomitapide-d8
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This isotopic labeling allows for precise quantification and monitoring of lomitapide in various research and clinical settings .
Propiedades
Fórmula molecular |
C39H37F6N3O2 |
|---|---|
Peso molecular |
701.8 g/mol |
Nombre IUPAC |
9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2 |
Clave InChI |
MBBCVAKAJPKAKM-WKAGHQRMSA-N |
SMILES isomérico |
[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F |
SMILES canónico |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
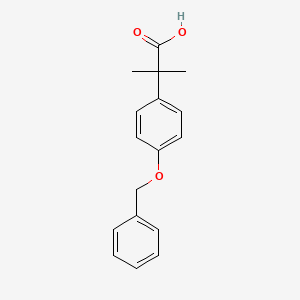
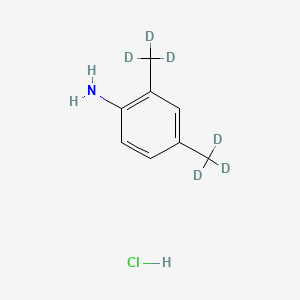
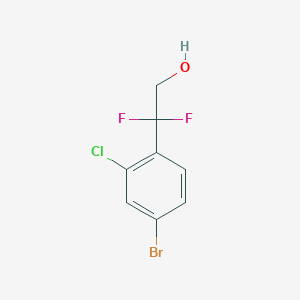

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)
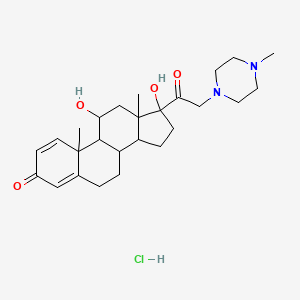

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
